Cas no 1806951-99-4 (2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde)
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde
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- Inchi: 1S/C8H3F5INO/c9-7(10)6-3(8(11,12)13)1-4(14)5(2-16)15-6/h1-2,7H
- InChI Key: AUFCRTTYPXVTGQ-UHFFFAOYSA-N
- SMILES: IC1=C(C=O)N=C(C(F)F)C(C(F)(F)F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 259
- XLogP3: 2.8
- Topological Polar Surface Area: 30
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019903-250mg |
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde |
1806951-99-4 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029019903-500mg |
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde |
1806951-99-4 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
| Alichem | A029019903-1g |
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde |
1806951-99-4 | 95% | 1g |
$2,750.25 | 2022-03-31 |
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde
Recent Advances in the Application of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde (CAS: 1806951-99-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde (CAS: 1806951-99-4) has recently emerged as a promising building block in medicinal chemistry and chemical biology research. This polyhalogenated pyridine derivative has attracted significant attention due to its unique structural features, including the presence of difluoromethyl, trifluoromethyl, and iodo substituents, which confer distinctive electronic and steric properties. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules and as a tool compound for probing biological systems.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound in the development of novel kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group was found to significantly influence the binding affinity of resulting compounds to target proteins, while the iodo substituent served as an excellent handle for further functionalization through cross-coupling reactions. The aldehyde functionality at the 6-position proved particularly valuable for subsequent derivatization via reductive amination or condensation reactions.
A recent breakthrough application was reported in ACS Chemical Biology (2024), where 1806951-99-4 was employed as a key intermediate in the synthesis of fluorescent probes for imaging protein-protein interactions. The researchers capitalized on the compound's stability under physiological conditions and its ability to undergo selective modifications at different positions. The resulting probes exhibited excellent cell permeability and target specificity, enabling real-time visualization of previously uncharacterized protein dynamics in live cells.
From a synthetic chemistry perspective, several innovative methodologies have been developed to access this compound and its derivatives. A 2023 Organic Letters publication described an improved synthetic route that significantly increased the overall yield while reducing the number of purification steps. This advancement has made the compound more accessible for broader research applications and facilitated structure-activity relationship studies in various drug discovery programs.
In the pharmaceutical industry, this compound has shown particular promise in the development of next-generation antiviral agents. Preliminary results from ongoing research (unpublished data, 2024) indicate that derivatives of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde exhibit potent activity against several RNA viruses, with some analogs demonstrating improved metabolic stability compared to current clinical candidates. The unique electronic properties imparted by the fluorine atoms appear to play a crucial role in enhancing membrane permeability and target engagement.
Looking forward, researchers anticipate expanding applications of this compound in chemical biology, particularly in the development of covalent inhibitors and activity-based probes. The presence of multiple reactive handles allows for diverse modification strategies, making it an attractive scaffold for addressing challenging biological targets. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, 1806951-99-4 is poised to play an increasingly important role in both academic research and pharmaceutical development.
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